Superior Conversion Efficiency of Ethyl Oxalyl Monochloride in MOF Postsynthetic Modification
In the postsynthetic modification of isoreticular metal-organic framework-3 (IRMOF-3) for engineering optical emission centers, ethyl oxalyl monochloride demonstrates substantially higher conversion efficiency of amino groups compared to the alternative β-ketoester reagent ethyl acetoacetate under identical reaction conditions [1].
| Evidence Dimension | Conversion rate of amino groups on IRMOF-3 framework |
|---|---|
| Target Compound Data | 100% conversion |
| Comparator Or Baseline | Ethyl acetoacetate: 65% conversion |
| Quantified Difference | 35 percentage points higher absolute conversion (54% relative improvement) |
| Conditions | Postsynthetic modification of IRMOF-3 metal-organic framework; characterization via elemental analysis, PXRD, SEM, FTIR, and solid-state NMR |
Why This Matters
This quantitative 35-point difference in conversion efficiency directly impacts material property optimization, making ethyl oxalyl monochloride the unequivocally preferred reagent for achieving complete functionalization in MOF engineering applications where maximum site occupancy is critical.
- [1] Abdelhameed, R. M., Rocha, J., Santos, S. M., Rabu, P., Silva, A. M. S., & Carlos, L. D. Designing Near-Infrared and Visible Light Emitters by Postsynthetic Modification of Ln(+3)-IRMOF-3. European Journal of Inorganic Chemistry, 2015, 2015(6), 1074-1082. View Source
